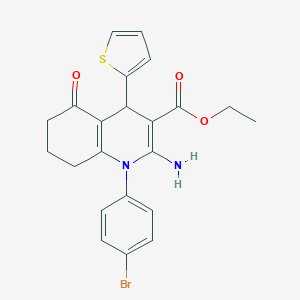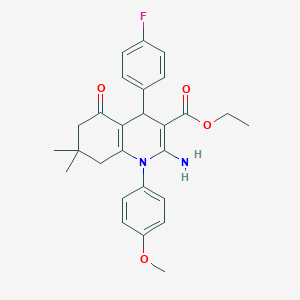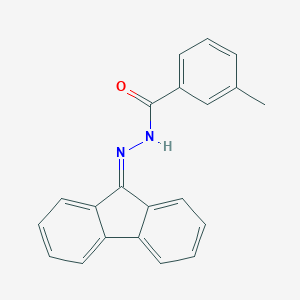![molecular formula C11H6I2N2O3S B393809 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393809.png)
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of iodine atoms and a thioxo group, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with thiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding aldehyde or ketone, while reduction of the thioxo group may produce a thiol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the thioxo group may enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the iodine atoms, which may result in different chemical and biological properties.
5-(4-hydroxy-3,5-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Contains chlorine atoms instead of iodine, potentially affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione distinguishes it from similar compounds. Iodine atoms can enhance the compound’s reactivity and may confer unique biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H6I2N2O3S |
|---|---|
Molekulargewicht |
500.05g/mol |
IUPAC-Name |
5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H6I2N2O3S/c12-6-2-4(3-7(13)8(6)16)1-5-9(17)14-11(19)15-10(5)18/h1-3,16H,(H2,14,15,17,18,19) |
InChI-Schlüssel |
GFSFWMCRRQFNLV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)C=C2C(=O)NC(=S)NC2=O |
Kanonische SMILES |
C1=C(C=C(C(=C1I)O)I)C=C2C(=O)NC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1-Azepanyl)ethyl]sulfanyl}-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B393726.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(3,4,5-trimethoxyphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile](/img/structure/B393727.png)
![2-(2,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393728.png)



![2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B393732.png)
![2-{[2-(1-Azepanyl)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B393734.png)
![2-[(3,5-dimethylbenzyl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B393735.png)



![METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B393745.png)
![Benzyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393749.png)
